N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Description
N-[4-(4-Methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide is a synthetic small molecule characterized by a tetrazole ring, a piperazine moiety, and a sulfanylpropanamide linker. The tetrazole group (a five-membered aromatic ring with four nitrogen atoms) often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 4-methylpiperazine substituent on the phenyl ring may improve solubility and influence receptor binding kinetics.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c1-16(30-21-23-24-25-28(21)19-6-4-3-5-7-19)20(29)22-17-8-10-18(11-9-17)27-14-12-26(2)13-15-27/h3-11,16H,12-15H2,1-2H3,(H,22,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHOJKYLMNZOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)SC3=NN=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Chemical Formula : C17H22N6S
- Molecular Weight : 342.46 g/mol
- SMILES Notation : CC1=CN(N=N1)C(=O)N(C2=CC=C(C=C2)N3CCN(CC3)C(C(=O)N)S)C
Predicted Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| LogP | 2.5 |
| pKa | 7.4 |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing tetrazole and sulfonamide moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Induction of Apoptosis : Research indicates that compounds with similar structures can activate apoptotic pathways through the caspase cascade, specifically caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
- Inhibition of Tumor Growth : In vitro studies have shown that these compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .
- Autophagy Activation : Some derivatives have been reported to induce autophagy, which can contribute to their anticancer effects by promoting the degradation of damaged cellular components .
Study on Breast Cancer Cells
A notable study evaluated the anticancer activity of a structurally similar compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed:
- Cytotoxicity : The tested compound exhibited higher cytotoxicity compared to cisplatin.
- Mechanistic Insights : The compound increased levels of reactive oxygen species (ROS), suppressed NF-κB expression, and promoted p53 activation, which are critical for apoptosis .
Other Biological Activities
Beyond anticancer properties, compounds like this compound may also exhibit:
- Antimicrobial Activity : Some tetrazole derivatives have shown promise as antimicrobial agents against various pathogens.
- Calcium Channel Blockade : Certain related compounds have been identified as calcium channel blockers, which could be beneficial in managing cardiovascular conditions .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis via caspase activation; inhibits tumor growth. |
| Autophagy Mechanisms | Promotes autophagy through increased beclin-1 expression. |
| Other Activities | Potential antimicrobial and cardiovascular benefits noted. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related compounds, enabling a comparative analysis based on functional groups and synthesis strategies. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Tetrazole vs. Thiazole rings (in Compound 41) are associated with π-π stacking in hydrophobic pockets, while tetrazoles may mimic carboxylates in active sites .
Piperazine vs. Acetamide Substituents :
- The 4-methylpiperazine group in the target compound likely enhances solubility and membrane permeability compared to the acetamide in Compound 41, which may contribute to higher metabolic clearance .
Linker Flexibility :
- The sulfanylpropanamide linker offers greater conformational flexibility than the rigid thiazole-acetamide structure in Compound 41, possibly enabling broader target engagement .
Table 2: Hypothetical Physicochemical Properties
Research Findings and Limitations
However, insights can be extrapolated:
- Synthesis Parallels : The general method in (e.g., hydrazone formation, cyclization) could guide the synthesis of the target compound’s tetrazole and piperazine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
